Superior Antiproliferative Activity in Head-to-Head Comparison of 9 G. yunnanensis Isolates
In a direct comparative screening of nine compounds (seven alkaloids and two styryllactones) isolated from the same G. yunnanensis extract, griffithazanone A demonstrated the most significant inhibitory activity against A549 NSCLC cells, with an IC50 of 6.775 µM. All other eight compounds exhibited weaker activity, establishing griffithazanone A as the most potent antiproliferative agent among this structurally diverse natural product panel [1]. The study also confirmed concentration-dependent inhibition (0.5, 1, 2 µM over 0-72h), dose-dependent apoptosis induction, and significant suppression of colony formation and wound healing migration [1].
| Evidence Dimension | Cytotoxic potency (IC50) against A549 NSCLC cells |
|---|---|
| Target Compound Data | IC50 = 6.775 µM |
| Comparator Or Baseline | 8 comparator compounds: squamolone, piperumbellactam A, aristolactam AII, goniopedaline, enterocarpam-II, noraristolodione, and two styryllactones |
| Quantified Difference | All comparators showed weaker activity than griffithazanone A (exact comparator IC50 values not reported; only griffithazanone A IC50 was quantified as the lead compound) |
| Conditions | A549 human NSCLC cell line; MTT assay; compounds isolated from G. yunnanensis twigs and leaves |
Why This Matters
Direct comparative screening validates that among co-isolated compounds from the same botanical source, griffithazanone A is the principal active constituent warranting procurement for NSCLC-focused research.
- [1] Xiao T, Zhu Y, Zhang L, et al. Griffithazanone A, a sensitizer of EGFR-targeted drug in Goniothalamus yunnanensis for non-small cell lung cancer. Heliyon. 2024;10(19):e38489. View Source
